molecular formula C13H25N2O3PS B12792694 Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate CAS No. 35854-53-6

Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate

Cat. No.: B12792694
CAS No.: 35854-53-6
M. Wt: 320.39 g/mol
InChI Key: VNNXAIDKBLSEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves multiple steps:

    Formation of the Diazaphospholidin Ring:

    Attachment of the Pentenoate Group: The pentenoate group is introduced through esterification reactions, often using methyl alcohol and an acid catalyst.

    Final Assembly: The final step involves the coupling of the diazaphospholidin ring with the pentenoate group under controlled conditions, often requiring specific solvents and temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the pentenoate group, converting it to a single bond.

    Substitution: The diazaphospholidin ring can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted diazaphospholidin derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, dictating its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((1,3-dimethyl-2-oxo-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate
  • Methyl 3-((1,3-dimethyl-2-thio-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate

Uniqueness

Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to the presence of the sulfido group in the diazaphospholidin ring, which imparts distinct electronic and steric properties

Properties

CAS No.

35854-53-6

Molecular Formula

C13H25N2O3PS

Molecular Weight

320.39 g/mol

IUPAC Name

methyl 3-[(1,3-dimethyl-2-sulfanylidene-1,3,2λ5-diazaphospholidin-2-yl)oxy]-2,2,4-trimethylpent-3-enoate

InChI

InChI=1S/C13H25N2O3PS/c1-10(2)11(13(3,4)12(16)17-7)18-19(20)14(5)8-9-15(19)6/h8-9H2,1-7H3

InChI Key

VNNXAIDKBLSEGR-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C)(C)C(=O)OC)OP1(=S)N(CCN1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.